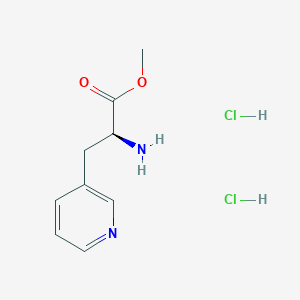

H-Ala(3-pyridyl)-OMe.2HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSHHLGNMODFNC-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Unnatural Amino Acid Derivatives in Modern Organic Synthesis

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that have become indispensable building blocks in medicinal chemistry and organic synthesis. bioascent.com Unlike the 20 common proteinogenic amino acids, UAAs possess modified side chains, stereochemistry, or backbones, which impart unique chemical and biological properties. qyaobio.com Their incorporation into peptides or small molecules can lead to compounds, often called peptidomimetics, with enhanced characteristics such as increased metabolic stability, higher receptor affinity and selectivity, and improved bioavailability. researchgate.net

The synthesis of these complex molecules is a prominent area of research, with methodologies constantly being refined to achieve high efficiency and stereocontrol. bioascent.comresearchgate.net Modern techniques like photoredox catalysis, diastereoselective alkylations, and enantioselective enzymatic processes have expanded the synthetic toolbox, making a wider array of UAAs accessible for research. qyaobio.comacs.orgrsc.org The strategic insertion of UAAs allows chemists to probe biological processes, create novel therapeutic agents, and develop new materials by expanding the functional diversity of proteins and peptides with components like optical probes or unique reactive handles. qyaobio.com

Overview of the Chemical Compound’s Structural Features and Potential in Chemical Building Blocks

H-Ala(3-pyridyl)-OMe.2HCl is the dihydrochloride (B599025) salt of the methyl ester of L-3-(3-pyridyl)alanine. Its structure is defined by a central chiral carbon, an amino group, a methyl ester, and a side chain containing a 3-substituted pyridine (B92270) ring. glpbio.comapexbt.com This specific arrangement of functional groups confers distinct properties that make it a versatile chemical building block.

| Property | Data |

| Chemical Name | (S)-methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride glpbio.comapexbt.com |

| CAS Number | 327051-07-0 glpbio.comapexbt.com |

| Molecular Formula | C9H12N2O2.2HCl apexbt.comapexbt.com |

| Molecular Weight | 253.13 g/mol apexbt.comapexbt.com |

| Canonical SMILES | COC(C@@CC1=CN=CC=C1)=O.Cl.Cl glpbio.comapexbt.com |

The key structural features of this compound are the pyridine ring and the chiral amino acid core. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and participate in crucial π-π stacking interactions, which can enhance binding to biological targets such as enzymes and receptors. nih.gov The presence of the pyridine motif can also improve a molecule's metabolic stability and permeability. nih.gov The amino and methyl ester groups serve as convenient handles for peptide synthesis or further chemical derivatization. bioascent.com

As a building block, this compound is particularly valuable for creating structural analogues of natural aromatic amino acids like histidine or phenylalanine. researchgate.net This allows for its use in structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic profiles of lead compounds. nih.gov For instance, the D-isomer of pyridylalanine has been utilized in the synthesis of antagonists of the luteinizing hormone-releasing hormone (LHRH), highlighting its relevance in medicinal chemistry. nih.gov

Spectroscopic and Structural Elucidation Studies of H Ala 3 Pyridyl Ome.2hcl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental to the structural assignment of H-Ala(3-pyridyl)-OMe.2HCl. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern, arising from spin-spin coupling, reveals the number of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the alanine (B10760859) backbone, the methyl ester group, and the pyridyl ring. Due to the electron-withdrawing nature of the protonated pyridine (B92270) ring and the ester carbonyl group, the alpha-proton (α-H) of the alanine moiety is expected to be deshielded and appear at a downfield chemical shift. The protons of the methyl ester group would typically appear as a sharp singlet. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns that are highly dependent on their position relative to the nitrogen atom and the alanine substituent. The dihydrochloride (B599025) form of the compound will lead to significant downfield shifts of the pyridyl protons due to the protonation of the pyridine nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridyl-H (aromatic) | 7.5 - 9.0 | Multiplets |

| α-H (Alanine) | ~4.5 | Triplet/Quartet |

| β-CH₂ (Alanine) | ~3.5 | Doublet of doublets |

| O-CH₃ (Methyl Ester) | ~3.8 | Singlet |

| N-H (Amine) | Broad, variable | Singlet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the methyl ester is characteristically found at the most downfield region of the spectrum. The carbons of the pyridine ring will appear in the aromatic region, with their specific chemical shifts influenced by the nitrogen atom and the side chain. The α-carbon and β-carbon of the alanine residue, as well as the methyl carbon of the ester, will have characteristic chemical shifts in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | 170 - 175 |

| Pyridyl-C (aromatic) | 120 - 150 |

| α-C (Alanine) | 50 - 60 |

| O-CH₃ (Methyl Ester) | ~53 |

| β-C (Alanine) | 30 - 40 |

While ¹H and ¹³C NMR are excellent for establishing the basic connectivity of a molecule, advanced two-dimensional (2D) NMR techniques are often employed for a more detailed analysis of the conformation and configuration of this compound and its derivatives.

Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity of the alanine backbone. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). This information is crucial for the unambiguous assignment of all proton and carbon signals, especially for the complex aromatic system of the pyridine ring.

For conformational analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. This technique detects through-space interactions between protons that are close to each other, providing insights into the preferred spatial arrangement of different parts of the molecule. This is particularly useful for determining the orientation of the pyridyl ring relative to the alanine backbone.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound, LC-MS is an essential tool for assessing the purity of a sample and confirming its identity.

The liquid chromatography step separates the target compound from any impurities or byproducts from a synthesis. The eluent from the LC column is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form the [M+H]⁺ ion. The mass spectrometer then detects the m/z value of this ion, which corresponds to the molecular weight of the free base plus the mass of a proton. For H-Ala(3-pyridyl)-OMe, the expected monoisotopic mass is approximately 180.09 g/mol , so the [M+H]⁺ ion would be observed at an m/z of approximately 181.09.

Time-of-Flight (TOF) mass spectrometry is a type of mass analysis where the m/z of an ion is determined by measuring the time it takes to travel a known distance in a field-free region. High-resolution TOF-MS instruments can measure the mass of a molecule with very high accuracy, allowing for the determination of its elemental composition.

For this compound, high-resolution TOF-MS can be used to confirm the elemental formula of the [M+H]⁺ ion. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the expected formula (C₉H₁₃N₂O₂⁺), the identity of the compound can be confirmed with a high degree of confidence.

Furthermore, by inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. This pattern provides valuable structural information. For instance, the fragmentation of the [M+H]⁺ ion of H-Ala(3-pyridyl)-OMe would likely involve the loss of the methoxycarbonyl group or fragmentation of the alanine side chain, providing further confirmation of the compound's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, ESI-MS analysis is typically performed in positive ion mode. The compound, which is a dihydrochloride salt, readily forms a protonated molecular ion [M+H]⁺ corresponding to its free base form, C₉H₁₂N₂O₂.

The molecular weight of the free base is 180.20 g/mol . In an ESI-MS spectrum, the most prominent peak would be the molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 181.1. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce characteristic daughter ions.

Detailed Research Findings: Analysis of H-Ala(3-pyridyl)-OMe would be expected to show a primary ion corresponding to the protonated molecule. The fragmentation of this precursor ion would likely involve the neutral loss of methyl formate (B1220265) (HCOOCH₃) or the loss of the methoxycarbonyl group (•COOCH₃), which are common fragmentation pathways for methyl esters of amino acids. The presence of the pyridyl group can also influence the fragmentation pattern. Derivatization strategies can be employed to enhance the detection of such amine and carboxylic acid derivatives in LC/ESI-MS. nih.gov

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 181.1 | Protonated molecular ion of the free base (C₉H₁₂N₂O₂) |

| [M-OCH₃]⁺ | 149.1 | Fragment resulting from the loss of a methoxy (B1213986) group |

| [M-COOCH₃]⁺ | 121.1 | Fragment resulting from the loss of the methoxycarbonyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. nih.govcopbela.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features, including the amine salt, the ester group, and the aromatic pyridine ring.

Detailed Research Findings: The spectrum would be characterized by a broad absorption in the 3200-2400 cm⁻¹ region, which is typical for the N-H stretching vibrations of an amine hydrochloride. The carbonyl (C=O) stretch of the ester group is expected to appear as a strong, sharp band around 1740 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, would be observed in the 1600-1400 cm⁻¹ region. Additionally, the C-O stretching of the ester would produce a significant band between 1300 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine Salt (R-NH₃⁺) | N-H Stretch | ~3200-2400 | Strong, Broad |

| Aromatic Ring | C-H Stretch | ~3100-3000 | Medium |

| Alkyl Chain | C-H Stretch | ~3000-2850 | Medium |

| Ester (C=O) | C=O Stretch | ~1750-1735 | Strong, Sharp |

| Pyridine Ring | C=C and C=N Stretch | ~1600-1450 | Medium-Strong |

| Ester (C-O) | C-O Stretch | ~1300-1000 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | ~900-675 | Medium-Strong |

Optical Activity Measurements, including Specific Rotation ([α]D)

This compound possesses a chiral center at the alpha-carbon of the alanine moiety. This stereocenter means the compound can exist as two enantiomers, (R) and (S), which rotate plane-polarized light in opposite directions. Optical activity is a fundamental property of chiral molecules and is quantified by measuring the specific rotation ([α]D).

Detailed Research Findings: The measurement of specific rotation is a critical parameter for confirming the enantiomeric purity of a specific stereoisomer of this compound. While specific numerical values for the title compound are not readily available in the cited literature, the (R)-enantiomer of the free base, Methyl (R)-2-amino-3-(pyridin-3-yl)propanoate, is noted to have a specific rotation value as part of its characterization. bldpharm.com This indicates that optical activity is a key identifying feature for this class of compounds. The magnitude and sign (+ or -) of the specific rotation would be used to designate the specific enantiomer being studied.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The primary chromophore in this compound is the pyridine ring.

Detailed Research Findings: The pyridine ring contains π electrons that can be excited by UV radiation, leading to characteristic absorption bands. Pyridine itself exhibits strong absorption maxima at approximately 251 nm, with weaker peaks at 257 nm and 263 nm, corresponding to π→π* transitions. researchgate.netnist.gov The UV-Vis spectrum of this compound is therefore expected to show a strong absorption band in the 250-270 nm range. The exact position and intensity of the absorption maximum (λmax) can be influenced by the substituents on the pyridine ring and the solvent used for the analysis. The absorption properties of proteins in this region are often attributed to their aromatic amino acid constituents. iosrjournals.org

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Pyridine Ring | π → π* | ~250-270 |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org While the specific crystal structure of this compound is not detailed in the available search results, the technique has been widely applied to determine the structures of related pyridine derivatives and metal complexes containing pyridine-based ligands. researchgate.netwikipedia.orgnih.gov

Applications of H Ala 3 Pyridyl Ome.2hcl As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Frameworks and Polycyclic Systems

The strategic incorporation of the 3-pyridylalanine scaffold, often in its protected forms like Fmoc-3-(3'-pyridyl)-L-alanine, serves as a cornerstone for the synthesis of a variety of complex heterocyclic and polycyclic systems. chemimpex.com The pyridine (B92270) ring within the molecule can participate in a range of cyclization reactions, acting as a nucleophile or becoming activated for further functionalization.

Researchers have utilized pyridyl-substituted amino acids as key components in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov For instance, the pyridine nitrogen can be involved in intramolecular cyclizations to form fused ring systems, or the pyridine ring itself can be a part of a larger polycyclic aromatic structure. The versatility of this building block allows for its integration into synthetic routes targeting complex natural products and their analogues.

Table 1: Examples of Heterocyclic Systems Derived from Pyridyl-Substituted Precursors

| Precursor | Reaction Type | Resulting Heterocycle | Potential Application |

| Pyridyl-substituted alkynyl ketones | Asymmetric Alkylation | Chiral tertiary propargyl alcohols | Intermediate for acyclic and heterocyclic structures nih.gov |

| N-tosyl-2-aminobenzaldehyde and alkynyl aldehyde | Organocatalysis | Quinoline derivatives | Pharmaceutical scaffolds nih.gov |

| 2-amino pyridines and aryl alkynyl aldehydes | Electrophilic Cyclization | Imidazo[1,2-a]pyridines | Bioactive compounds nih.gov |

Role in the Synthesis of Functionally Diverse Unnatural Amino Acids and Analogues

H-Ala(3-pyridyl)-OMe.2HCl is itself a non-proteinogenic or "unnatural" amino acid derivative. biosynth.com Beyond its direct use, it serves as a valuable starting material for the synthesis of other, more complex unnatural amino acids. The core structure can be chemically modified at the amino group, the carboxyl group, or the pyridine ring to generate a diverse array of novel amino acid analogues.

For example, the pyridine ring can be subjected to N-alkylation or oxidation, leading to pyridinium (B92312) salts or N-oxides with altered electronic and steric properties. Furthermore, the aromatic ring can undergo substitution reactions to introduce additional functional groups, thereby expanding the chemical space accessible from this single chiral precursor. These novel unnatural amino acids can then be incorporated into peptides to modulate their structure, function, and therapeutic potential. medchemexpress.com

Development of Molecular Scaffolds and Imposition of Conformational Restraints in Designed Molecules

The incorporation of this compound and its derivatives into peptide chains is a powerful strategy for imposing conformational restraints. The steric bulk and defined stereochemistry of the 3-pyridylalanine side chain can influence the local backbone conformation of a peptide, leading to the stabilization of specific secondary structures such as β-turns or helical motifs.

This ability to control molecular shape is of paramount importance in the design of peptidomimetics and other bioactive molecules. By restricting the conformational freedom of a molecule, it is often possible to enhance its binding affinity and selectivity for a biological target. The pyridine moiety can also engage in specific non-covalent interactions, such as hydrogen bonding and π-stacking, which can further stabilize a desired conformation. For instance, replacing standard amino acids like phenylalanine and tyrosine with 3-pyridylalanine has been shown to increase the aqueous solubility of peptides without compromising their biological activity. peptide.com

Strategic Integration into Combinatorial Library Synthesis and High-Throughput Approaches

The advent of combinatorial chemistry and high-throughput screening has revolutionized the drug discovery process. nih.govnih.gov this compound, typically in its N-terminally protected forms such as Fmoc-3-(3'-pyridyl)-L-alanine, is well-suited for integration into these platforms. chemimpex.com Its compatibility with standard solid-phase peptide synthesis (SPPS) protocols allows for its systematic inclusion in large peptide libraries. nih.gov

These libraries, containing millions of unique peptide sequences, can be rapidly screened for binding to a specific biological target. nih.govrssynthesis.com The inclusion of 3-pyridylalanine in such libraries introduces structural and functional diversity that is not present in libraries composed solely of natural amino acids. The pyridine side chain can act as a hydrogen bond acceptor or a metal-coordinating ligand, potentially leading to novel binding modes and the discovery of potent and selective ligands. Alanine (B10760859) scanning libraries, where each amino acid in a sequence is systematically replaced by alanine (or in this context, another unnatural amino acid like 3-pyridylalanine), can help to identify key residues for biological activity. pepdd.comeurogentec.com

Table 2: High-Throughput Screening of Peptide Libraries

| Library Type | Purpose | Key Feature |

| Alanine Scanning Library | Identify essential amino acid residues for function. | Systematic replacement of each residue with alanine. pepdd.com |

| Positional Scanning Library | Optimize a peptide sequence for enhanced activity. | Systematic substitution at a specific position with various amino acids. rssynthesis.com |

| Overlapping Peptide Library | Map linear epitopes of a protein. | A series of peptides that sequentially overlap in their sequence. eurogentec.com |

Exploration in Catalyst Design and Ligand Development for Asymmetric Synthesis

The chiral nature of this compound makes it an attractive candidate for the development of chiral ligands and catalysts for asymmetric synthesis. The pyridine nitrogen and the amino acid backbone provide multiple coordination sites for metal centers, while the chiral center can induce stereoselectivity in metal-catalyzed reactions.

Research has shown that peptides containing pyridylalanine residues can act as efficient asymmetric catalysts. nih.gov For example, a tetrameric peptide with an embedded pyridylalanine has been identified as a catalyst for enantioselective allenoate additions to N-acyl imines. nih.gov Furthermore, amino acid-based chiral ligands are used to promote asymmetric alkylations of pyridyl-substituted ynones, affording chiral tertiary propargyl alcohols with high enantiomeric excess. nih.gov The modular nature of peptide synthesis allows for the rapid generation and screening of libraries of potential peptide-based ligands, facilitating the discovery of new and efficient catalysts for a wide range of asymmetric transformations.

Compound Names Table

| Abbreviation/Trivial Name | Systematic Name |

| This compound | Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride (B599025) |

| Fmoc-3-(3'-pyridyl)-L-alanine | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyridin-3-yl)propanoic acid |

| Boc-3-(3'-pyridyl)-L-alanine | (S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid |

| Phenylalanine | 2-amino-3-phenylpropanoic acid |

| Tyrosine | (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| Alanine | 2-aminopropanoic acid |

Investigation of Reaction Mechanisms Involving H Ala 3 Pyridyl Ome.2hcl and Its Reactivity

Mechanistic Pathways of Esterification and Amidation Reactions

As a methyl ester of an amino acid, H-Ala(3-pyridyl)-OMe is a classic building block in peptide synthesis, where the formation of an amide (peptide) bond is the key reaction.

Amidation: The primary amino group of H-Ala(3-pyridyl)-OMe acts as a nucleophile, attacking an activated carboxylic acid of another amino acid or molecule to form an amide bond. The reaction is not spontaneous and requires the use of coupling reagents to activate the carboxyl group.

The general mechanism proceeds through several key steps:

Activation of Carboxylic Acid: A coupling reagent, such as a carbodiimide (B86325) (e.g., DCC) or a uronium-based reagent (e.g., HATU), activates the carboxyl group of the coupling partner. This forms a highly reactive intermediate, such as an O-acylisourea or an active ester.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of H-Ala(3-pyridyl)-OMe's amino group attacks the electrophilic carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Proton Transfer and Collapse: Proton transfers and the subsequent collapse of the tetrahedral intermediate lead to the elimination of the activating group's byproduct (e.g., DCU for DCC) and the formation of the new amide bond.

The mechanism facilitated by HATU involves the formation of a reactive acyluronium species, which then reacts with the OAt anion to produce a reactive ester that undergoes aminolysis mdpi.com.

Esterification/Hydrolysis: The methyl ester group (-OMe) can undergo hydrolysis to yield the corresponding carboxylic acid, 3-(3-pyridyl)-L-alanine. This reaction is the reverse of esterification and is typically catalyzed by acid or base. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The kinetics of hydrolysis for amino acid esters can be significantly accelerated through coordination to metal ions, such as Palladium(II), which enhances the electrophilicity of the carbonyl carbon researchgate.net.

| Reaction Type | Role of H-Ala(3-pyridyl)-OMe | General Mechanism | Key Intermediates |

|---|---|---|---|

| Amidation (Peptide Coupling) | Nucleophile (Amine Component) | Nucleophilic acyl substitution on an activated carboxylic acid. | O-acylisourea, Active Esters (e.g., OAt-ester) |

| Ester Hydrolysis | Substrate | Nucleophilic acyl substitution by water or hydroxide. | Tetrahedral intermediate |

Stereochemical Outcomes and Diastereoselectivity in Chemical Transformations

The "Ala" designation in H-Ala(3-pyridyl)-OMe indicates the presence of a chiral center at the α-carbon, making stereochemistry a critical aspect of its reactivity. The compound used in synthesis is typically enantiomerically pure (either L- or D-form).

During chemical transformations, particularly peptide bond formation, maintaining the stereochemical integrity of this chiral center is paramount. One of the primary risks is epimerization , the change in configuration at one of several stereogenic centers in a molecule. In the context of peptide synthesis, epimerization at the α-carbon can occur under basic conditions when the amino acid is activated for coupling mdpi.com. The mechanism often involves the abstraction of the α-proton by a base to form a planar enolate intermediate, which can be re-protonated from either face, leading to a mixture of stereoisomers mdpi.com.

The inherent chirality of H-Ala(3-pyridyl)-OMe can also be used to influence the stereochemical outcome of reactions at other sites, a process known as diastereoselection. If a new stereocenter is formed during a reaction, the existing stereocenter can energetically favor the formation of one diastereomer over the other. This is explained by models such as the Felkin-Anh or Cram's rule, which predict the stereochemical outcome of nucleophilic addition to carbonyl groups adjacent to a chiral center by considering steric and electronic effects iitg.ac.in. While specific studies on diastereoselective reactions initiated by H-Ala(3-pyridyl)-OMe are not prevalent, these general principles govern its potential behavior in such transformations.

| Concept | Description | Relevance to H-Ala(3-pyridyl)-OMe |

|---|---|---|

| Chirality | The molecule is chiral at the α-carbon, existing as L- or D-enantiomers. | Crucial for biological activity and proper peptide structure. |

| Epimerization | Loss of stereochemical integrity at the α-carbon. | A potential side reaction during peptide coupling, especially under basic conditions, leading to diastereomeric impurities mdpi.com. |

| Diastereoselectivity | Preferential formation of one diastereomer over another when creating a new stereocenter. | The existing chiral center can direct the stereochemistry of subsequent reactions. |

Influence of the Pyridine (B92270) Nitrogen on Reaction Kinetics, Selectivity, and Catalysis

The pyridine ring, and specifically its nitrogen atom, is a distinguishing feature of H-Ala(3-pyridyl)-OMe that significantly influences its chemical properties.

Basicity and Nucleophilicity: The pyridine nitrogen has a lone pair of electrons in an sp² hybrid orbital and is weakly basic (pKa of pyridinium (B92312) ion is ~5.2). This basicity can influence reaction conditions by affecting the protonation state of nearby functional groups, such as the α-amino group. While less nucleophilic than the primary amine, the pyridine nitrogen can act as a nucleophile or a ligand for metal catalysts under certain conditions.

Intramolecular Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor. Studies on tripeptides containing a 2-pyridylglycine residue have shown that an intramolecular hydrogen bond can form between the pyridine nitrogen and a nearby amide proton nih.gov. This type of interaction restricts the conformational mobility of the peptide backbone, which can, in turn, affect reaction kinetics and the selectivity of subsequent transformations by locking the molecule into a more defined transition state.

Electronic Effects: As part of an aromatic ring, the pyridine nitrogen exerts an electron-withdrawing inductive effect, which can influence the acidity of protons on the molecule, including the α-proton. This can have implications for side reactions like epimerization.

| Property | Effect | Consequence |

|---|---|---|

| Basicity | Acts as a proton acceptor or Brønsted base. | Can influence local pH and the protonation state of the α-amino group. |

| Hydrogen Bonding | Acts as an intramolecular hydrogen bond acceptor with amide protons nih.gov. | Restricts conformational freedom, potentially influencing reaction selectivity and rates. |

| Catalysis | Can act as a nucleophilic catalyst or coordinate to metal centers. | May participate in or catalyze certain reactions, although this role is highly context-dependent. |

Elucidation of Intermediates and Transition States in Chemical Reactions

While specific computational or spectroscopic studies elucidating the transition states for reactions involving H-Ala(3-pyridyl)-OMe are not widely published, the intermediates can be inferred from well-established reaction mechanisms.

In its most common role in amidation (peptide synthesis), H-Ala(3-pyridyl)-OMe itself does not form the initial reactive intermediate. Instead, it acts as the nucleophile that traps the intermediate formed by the reaction of a carboxylic acid with a coupling agent.

Common Intermediates in Peptide Coupling:

O-Acylisourea: Formed when a carboxylic acid reacts with a carbodiimide like DCC. This intermediate is highly electrophilic and is readily attacked by the amine.

Active Esters: Formed when using reagents like HATU/HOAt. The HOAt anion reacts with the activated acid to form a reactive ester, which is the species that undergoes aminolysis mdpi.com.

Symmetrical Anhydrides: Can be formed from two equivalents of the carboxylic acid with a coupling agent.

The transition state for the key bond-forming step involves the nucleophilic attack of the amine nitrogen of H-Ala(3-pyridyl)-OMe on the activated carbonyl carbon. This proceeds through a tetrahedral transition state before collapsing to the final amide product. The geometry and energy of this transition state would be influenced by steric hindrance from the side chains and the conformational constraints imposed by factors like the intramolecular hydrogen bonding involving the pyridine ring.

Role in Mitsunobu-type Reactions

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, and azides, through a redox process involving triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgnih.govalfa-chemistry.com.

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, following an Sₙ2-type mechanism organic-chemistry.org.

The general mechanism involves:

Nucleophilic attack of PPh₃ on DEAD to form a betaine (B1666868) intermediate.

This intermediate deprotonates the acidic component (the nucleophile, Nu-H).

The alcohol oxygen attacks the activated phosphonium (B103445) species, forming an alkoxyphosphonium salt and displacing the protonated DEAD. This step activates the hydroxyl group, turning it into a good leaving group (an oxyphosphonium ion).

The conjugate base of the nucleophile (Nu⁻) then displaces the oxyphosphonium group via an Sₙ2 attack, resulting in the final product with inverted stereochemistry alfa-chemistry.com.

For a molecule like H-Ala(3-pyridyl)-OMe to participate directly in a Mitsunobu reaction, its functional groups could play several potential roles. If the molecule were modified to contain a hydroxyl group, that group could be the substrate for stereoinversive displacement. Alternatively, the primary amine, after N-protection, could potentially have its functionality altered. A variation known as the Fukuyama-Mitsunobu reaction specifically uses nitrogen nucleophiles (like sulfonamides) wikipedia.org. However, using a primary amine directly as the nucleophile is challenging due to its pKa. Attempted Mitsunobu reactions on β-amino alcohols containing a pyridine moiety have been reported to be inefficient or lead to complex mixtures, sometimes resulting from the participation of intermediate aziridines.

Computational and Theoretical Chemistry Studies on H Ala 3 Pyridyl Ome.2hcl

Quantum Mechanical (QM) Approaches to Molecular Structure, Electronic Properties, and Reactivity

Quantum mechanics (QM) serves as the fundamental theory for describing the behavior of electrons in molecules. QM-based methods are used to calculate the electronic structure of H-Ala(3-pyridyl)-OMe.2HCl, which in turn determines its geometry, energy levels, and chemical reactivity. These models explain molecular structure by synthesizing quantum theory with established structural ideas. By solving approximations of the Schrödinger equation, properties like electron density distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential can be determined.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential map would indicate the regions of positive and negative charge, highlighting the electrophilic and nucleophilic sites, respectively. For this compound, the protonated pyridine (B92270) ring and the amine group are expected to be primary sites for electrostatic interactions.

Illustrative Data Table: Predicted Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity |

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computationally efficient class of QM methods that uses the electron density to calculate the energy and properties of a molecule. DFT is widely employed to determine the most stable three-dimensional arrangement of atoms (ground state geometry) for compounds like this compound. These calculations optimize bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Energetics calculations can predict the relative stability of different isomers or conformers. For this compound, DFT could be used to determine the rotational energy barriers around the single bonds, such as the Cα-Cβ bond connecting the alanine (B10760859) backbone to the pyridine ring. Such calculations are crucial for understanding the molecule's preferred shape in different environments.

Illustrative Data Table: DFT-Calculated Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | Cα - Cβ | 1.54 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Angle | Cα - N - H | 119.5° |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the flexibility and conformational changes of this compound in a simulated environment, such as in water. These simulations provide a detailed picture of how the molecule moves, vibrates, and changes its shape.

For this compound, MD simulations would reveal the accessible conformations by exploring the potential energy surface. Analysis of the simulation trajectory can identify the most populated conformational states and the transitions between them. The root-mean-square fluctuation (RMSF) of each atom can be calculated to quantify the flexibility of different parts of the molecule, such as the pyridine ring versus the alanine backbone.

Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can predict various spectroscopic parameters. These theoretical spectra can be compared with experimental data to validate the computed molecular structure. For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends, such as the C=O stretch of the ester group or the N-H bends of the amine.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are highly sensitive to the electronic environment and molecular conformation.

UV-Vis Spectroscopy: TD-DFT can be used to calculate the electronic transition energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum.

Analysis of Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its physical properties. Computational chemistry allows for a detailed analysis of intermolecular forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. Given its structure, the molecule can act as a hydrogen bond donor (via the N-H groups) and acceptor (via the ester oxygen and pyridine nitrogen).

Computational Modeling of Ligand-Receptor Interactions (from a structural chemical perspective)

From a structural perspective, computational modeling is a key tool in understanding how a ligand like this compound might interact with a biological receptor, such as a protein binding pocket. Molecular docking is a common technique used to predict the preferred binding orientation of a ligand to a receptor to form a stable complex.

These models evaluate potential binding poses based on scoring functions that estimate the binding affinity. The analysis focuses on the specific intermolecular interactions formed, such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the pyridine ring of the ligand and aromatic residues in the receptor. The goal is to understand the structural basis of molecular recognition.

Illustrative Data Table: Predicted Interactions in a Hypothetical Receptor Site

| Interaction Type | Ligand Group | Receptor Residue | Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | Amine (N-H) | Aspartic Acid (C=O) | 2.9 Å |

| Hydrogen Bond | Ester (C=O) | Serine (O-H) | 3.1 Å |

| π-π Stacking | Pyridine Ring | Phenylalanine | Parallel, 3.8 Å |

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. Computational approaches, particularly three-dimensional quantitative SAR (3D-QSAR), are instrumental in this process. These methods build a predictive model that correlates the physicochemical properties of a series of related compounds with their known activities.

From a chemical design perspective, SAR studies on analogs of this compound would involve computationally modeling systematic changes to the molecule. For instance, one could investigate the effect of moving the nitrogen atom in the pyridine ring (e.g., to the 2- or 4-position), altering the ester group, or substituting other amino acids for alanine. The resulting computational models can highlight which molecular fields (e.g., steric, electrostatic) are most important for activity, guiding the design of new compounds with potentially improved properties.

Future Research Trajectories and Innovations in H Ala 3 Pyridyl Ome.2hcl Chemistry

Expanding Synthetic Utility and Developing Novel Methodologies

H-Ala(3-pyridyl)-OMe.2HCl, and its related parent amino acid 3-(3-pyridyl)-L-alanine, are primarily utilized as components in peptide synthesis. The incorporation of the pyridylalanine (Pal) residue can enhance the aqueous solubility and stability of peptide drug candidates, making it a valuable surrogate for natural aromatic amino acids. nih.govresearchgate.net Future research is poised to expand upon this utility by developing more complex and functionally diverse molecules.

Key areas for future development include:

Peptidomimetics and Novel Pharmaceuticals: The pyridyl group is a key pharmacophore in many bioactive molecules. Future work will likely focus on using this compound to synthesize peptidomimetics, which mimic the structure of peptides but have improved stability and bioavailability.

Catalysis: Peptides containing pyridylalanine residues have been identified as efficient asymmetric catalysts for certain organic reactions. researchgate.net Further exploration could lead to the development of novel peptide-based catalysts for a wide range of chemical transformations.

Novel Synthetic Methodologies: While established methods for peptide synthesis are robust, there is a continuous drive for greater efficiency and selectivity. Future research will likely investigate novel, metal-free photochemical methods for the functionalization of the pyridine (B92270) ring, enabling the creation of new derivatives with unique properties. acs.org The development of one-pot, multicomponent reactions for synthesizing substituted pyridines also presents a promising avenue for creating analogs of this compound more efficiently.

| Potential Methodology | Description | Anticipated Advantage |

| Photochemical Radical Functionalization | Utilizes light to generate pyridinyl radicals that can couple with other radical species, enabling direct C-H functionalization of the pyridine ring. acs.org | High regioselectivity and metal-free conditions, offering a green and precise way to create new derivatives. |

| Peptide-based Asymmetric Catalysis | Incorporation of this compound into short peptide sequences to create chiral catalysts for enantioselective reactions. researchgate.net | High enantioselectivity and biocompatibility of the catalyst system. |

| Late-Stage N-Alkylation | A chemoselective method for conjugating molecules to the pyridyl-alanine nitrogen, either in solution or on a solid phase. researchgate.net | Allows for the creation of diverse and stable peptide conjugates for various applications. |

Exploration of the Compound in Advanced Materials Science Applications

The unique chemical properties of this compound, particularly the metal-coordinating ability of the pyridyl side chain, open up significant opportunities in materials science. Amino acids and peptides are increasingly being explored as building blocks for functional, biocompatible, and biodegradable materials. nih.govdoi.org

Future research trajectories in this area include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom in the pyridine ring can act as a Lewis base, coordinating with various metal ions. nih.gov This allows for the self-assembly of ordered, porous structures known as coordination polymers or MOFs. frontiersin.org These materials have potential applications in gas storage, catalysis, and sensing. By incorporating this compound into peptide backbones, novel chiral MOFs could be developed.

Functional Hydrogels: Peptides containing metal-coordinating non-canonical amino acids can form responsive hydrogels. nih.gov The coordination bonds act as cross-links, and their reversible nature can impart properties like self-healing. Hydrogels derived from this compound could be designed to respond to stimuli such as pH or the presence of specific metal ions, making them suitable for drug delivery or tissue engineering. doi.org

Self-Assembling Nanostructures: Short peptides, and even their mimics like peptoids, are known to self-assemble into well-defined nanostructures such as nanofibers, nanotubes, and vesicles. reading.ac.ukrsc.org The aromatic pyridyl ring can participate in π-π stacking interactions, similar to phenylalanine, which can drive the self-assembly process to form ordered nanomaterials. dovepress.com These materials could find use in electronics, photonics, and biomedicine.

Surface Modification and Functional Polymers: Polymers functionalized with pyridine groups exhibit strong interactions with metals and other polar substrates, making them useful as coatings, adhesives, and catalyst supports. rsc.orgacs.orgpolysciences.com Incorporating this compound into polymers could create materials with specific recognition sites for metal nanoparticles or for directing the controlled growth of mineral structures.

| Material Type | Role of this compound | Potential Application |

| Coordination Polymers | Pyridyl group acts as a ligand to coordinate with metal ions, forming a structured network. frontiersin.org | Gas separation, catalysis, electrochromic devices. frontiersin.org |

| Stimuli-Responsive Hydrogels | Metal-pyridyl coordination serves as a reversible cross-linking point within the material matrix. nih.gov | Controlled drug release, self-healing materials, tissue scaffolds. doi.org |

| Self-Assembled Nanofibers | The aromatic pyridyl ring contributes to π-π stacking interactions that direct the assembly of peptide chains into nanofibers. dovepress.com | Biosensors, nanoelectronics, templating for inorganic materials. |

| Functionalized Polymers | Serves as a monomer or grafting unit to introduce metal-binding sites onto a polymer backbone. acs.orgpolysciences.com | Catalyst recovery, surface modification, heavy metal remediation. |

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. These computational tools can be applied to the chemistry of this compound to explore vast chemical spaces and predict optimal synthetic pathways.

Future directions for integrating AI and ML include:

De Novo Peptide Design: Machine learning models can be trained on large datasets of known peptides to design new sequences with desired properties. rsc.org By including data on peptides containing pyridylalanine, AI could generate novel therapeutic candidates that incorporate this compound for enhanced stability, solubility, or binding affinity to a specific biological target.

Synthesis Prediction and Optimization: Retrosynthesis AI programs can propose efficient synthetic routes for complex molecules. wikipedia.org Such tools could be used to devise novel, more efficient, or higher-yielding pathways to this compound and its derivatives. Furthermore, ML algorithms can optimize reaction conditions (e.g., temperature, solvent, catalyst) for peptide synthesis, reducing the number of experiments needed. nih.gov

Property Prediction: Deep learning models can predict the physicochemical and biological properties of a molecule based on its structure. nih.gov This could be used to screen virtual libraries of peptides containing this compound to identify candidates with optimal characteristics for drug development or materials science applications before committing to costly and time-consuming synthesis.

| AI/ML Application | Specific Task for this compound | Expected Outcome |

| Generative Models | Design of novel peptide sequences containing the pyridylalanine residue. | Identification of new drug candidates or functional materials with enhanced properties. rsc.org |

| Retrosynthesis Software | Propose new synthetic routes to this compound and its complex derivatives. | More efficient, cost-effective, and sustainable manufacturing processes. |

| Predictive Analytics | Forecast the binding affinity, solubility, and stability of peptides incorporating this compound. nih.gov | Prioritization of high-potential molecules for synthesis, reducing experimental workload. |

Development of Sustainable and Green Chemistry Approaches for Amino Acid Derivative Production

The chemical industry is increasingly focused on developing environmentally benign processes. The synthesis of specialized amino acid derivatives like this compound provides a significant opportunity for the application of green chemistry principles to reduce waste, avoid hazardous reagents, and lower energy consumption.

Future research in this domain will likely focus on:

Biocatalysis: Utilizing enzymes to perform specific chemical transformations offers high selectivity and mild reaction conditions. Researchers have developed enzymatic methods to produce amino acids that avoid toxic reagents like hydrogen cyanide. frontiersin.org Future work could identify or engineer enzymes capable of synthesizing the pyridylalanine precursor, providing a greener alternative to traditional chemical methods.

Renewable Feedstocks: Conventional amino acid synthesis often relies on petroleum-based starting materials. A key goal of green chemistry is to shift towards renewable biomass. acs.org Research into converting biomass-derived platform chemicals into amino acid precursors could lead to a more sustainable production pipeline for compounds like this compound. polysciences.com

Flow Chemistry: Continuous-flow reactors offer enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. A continuous, one-pot method can be more atom-economical and environmentally friendly by avoiding intermediate isolation and purification steps. nih.gov Applying flow chemistry to the synthesis of this compound could lead to a more efficient and sustainable manufacturing process.

Energy-Efficient Synthesis: Microwave-assisted synthesis has been shown to be an effective green chemistry tool, often leading to shorter reaction times, higher yields, and lower energy consumption compared to conventional heating. acs.org This approach could be adapted for the synthesis of the pyridine-containing precursors of the target compound.

| Green Chemistry Approach | Description | Application to this compound |

| Enzymatic Synthesis | Using isolated enzymes or whole-cell biocatalysts to perform key synthetic steps. | Development of a biocatalytic route to the pyridylpyruvic acid precursor, avoiding harsh reagents. frontiersin.org |

| Biomass Valorization | Converting renewable plant-based materials into chemical building blocks. acs.org | Synthesis from biomass-derived intermediates instead of fossil-fuel-based starting materials. polysciences.com |

| Continuous-Flow Synthesis | Performing reactions in a continuously flowing stream rather than in a single batch. | A safer, more efficient, and easily scalable process with reduced waste. nih.gov |

| Microwave-Assisted Reactions | Using microwave irradiation to heat reactions, accelerating chemical transformations. acs.org | Faster and more energy-efficient synthesis of the pyridine heterocyclic core. |

Q & A

Q. What are the optimal synthetic routes and purification strategies for H-Ala(3-pyridyl)-OMe·2HCl?

H-Ala(3-pyridyl)-OMe·2HCl is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Coupling Reagents : Use of HATU (1-

-1H-1,2,3-triazolo

pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation, as noted in analogous peptide syntheses . - Protection/Deprotection : The 3-pyridyl group may require orthogonal protection (e.g., tert-butoxycarbonyl, Boc) to avoid side reactions. Deprotection with trifluoroacetic acid (TFA) is common .

- Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradients of acetonitrile/water (0.1% TFA) ensures high purity (>95%) .

Q. How is the structural integrity of H-Ala(3-pyridyl)-OMe·2HCl validated?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry and the presence of the 3-pyridyl moiety. Peaks at δ 8.3–8.6 ppm (pyridyl protons) and δ 3.7 ppm (methyl ester) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]+ at m/z 253.2 (C9H13N2O2·2HCl) .

- X-ray Crystallography : Limited data exist, but analogous 3-pyridyl peptides show planar pyridyl rings influencing packing in crystal lattices .

Advanced Research Questions

Q. How does the 3-pyridyl group influence interactions with biomolecules in receptor-binding studies?

The 3-pyridyl moiety enhances hydrogen bonding and π-π stacking with aromatic residues in receptors (e.g., G protein-coupled receptors). Key findings:

- Binding Affinity : Substitution at the 3-position increases selectivity for nicotinic acetylcholine receptors compared to 2- or 4-pyridyl analogs .

- Kinetic Studies : Surface plasmon resonance (SPR) reveals association/dissociation rates (kon/koff) modulated by the pyridyl group’s electronic effects .

- Structural Insights : Molecular dynamics simulations show pyridyl interactions stabilize ligand-receptor complexes .

Q. What experimental design considerations are critical for metabolomic studies involving H-Ala(3-pyridyl)-OMe·2HCl?

- Internal Standards (ISTDs) : Use isotopically labeled analogs (e.g., D3-H-Ala(3-pyridyl)-OMe·2HCl) to correct for matrix effects during LC-MS/MS analysis .

- Sample Preparation : Acidic conditions (0.1% formic acid) stabilize the compound, while methanol extraction minimizes degradation .

- Data Processing : TraceFinder™ software is recommended for peak integration and quantification, with a limit of detection (LOD) <10 nM .

Q. How does H-Ala(3-pyridyl)-OMe·2HCl compare to structural analogs in coordination chemistry?

Q. What are the challenges in analyzing contradictory data on this compound’s stability?

- pH Sensitivity : Discrepancies in stability studies arise from varying pH (e.g., degradation at pH >7 vs. stability at pH 3–5) .

- Thermal Degradation : Conflicting reports on thermal stability (25°C vs. 4°C storage) highlight the need for ISTD-normalized LC-MS workflows .

- Oxidative Byproducts : Air-sensitive 3-pyridyl derivatives may form N-oxides, requiring inert atmosphere handling .

Methodological Recommendations

- Synthetic Optimization : Replace traditional Boc protection with Fmoc strategies for SPPS compatibility .

- Analytical Validation : Cross-validate NMR and HRMS data with computational tools (e.g., Gaussian for DFT calculations) .

- Biological Assays : Pair SPR with cryo-EM to resolve binding modes in receptor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.